2-chloro-N-methyl-N-phenylpropanamide
Overview
Description
2-chloro-N-methyl-N-phenylpropanamide is an organic compound with the molecular formula C10H12ClNO. It is a derivative of propanamide, where the amide nitrogen is substituted with a methyl and a phenyl group, and the alpha carbon is substituted with a chlorine atom. This compound is known for its applications in various fields, including chemistry and agriculture.
Scientific Research Applications
2-chloro-N-methyl-N-phenylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of herbicides and pesticides, where it helps control the growth of unwanted plants.
Safety and Hazards
The safety information for 2-chloro-N-methyl-N-phenylpropanamide indicates that it is classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Irritant 2, and Skin Irritant 2 . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H410 (Very toxic to aquatic life with long-lasting effects) .
Mechanism of Action
Mode of Action
The mode of action of 2-chloro-N-methyl-N-phenylpropanamide involves a reduction process . In this process, the compound is reduced with lithium aluminium hydride (LiAlH4), resulting in the formation of two amines, N-propylaniline and the rearranged product N-isopropylaniline . This reduction process indicates that Lewis acid catalysis (by aluminium chlorohydrides) facilitates the reduction of the aziridine .
Biochemical Pathways
The compound’s reduction process suggests it may influence pathways involving amines and aziridines .
Result of Action
The reduction of this compound results in the formation of two amines, N-propylaniline and the rearranged product N-isopropylaniline . These amines are formed in almost equal quantities . The reduction process also furnishes 2-phenylamino-1-propanol as a by-product .
Action Environment
The reduction process suggests that the presence of lewis acids (such as aluminium chlorohydrides) can facilitate the reduction of the aziridine and increase the relative yield of the propylamine product .
Biochemical Analysis
Biochemical Properties
2-chloro-N-methyl-N-phenylpropanamide plays a significant role in biochemical reactions, particularly in the reduction processes. It interacts with enzymes such as lithium aluminium hydride, which facilitates its reduction to produce amines like N-propylaniline and N-isopropylaniline . The compound also forms intermediates like 2-methyl-N-phenylaziridine during these reactions
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways and gene expression, leading to changes in cellular metabolism. The compound’s impact on cells includes alterations in enzyme activity and protein interactions, which can result in significant changes in cell function . These effects make it a valuable tool for studying cellular mechanisms and developing new therapeutic strategies.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation. These binding interactions result in changes in gene expression and cellular function, providing insights into the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can maintain its activity over extended periods, making it suitable for long-term biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions are essential for understanding the compound’s therapeutic potential and optimizing its delivery.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns are critical for understanding the compound’s mechanism of action and developing targeted therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-N-phenylpropanamide typically involves the reaction of N-methyl-N-phenylpropanamide with a chlorinating agent. One common method is the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as the chlorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous addition of N-methyl-N-phenylpropanamide and the chlorinating agent into the reactor, followed by purification steps such as distillation or recrystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-N-phenylpropanamide undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminium hydride (LiAlH4) to form N-methyl-N-phenylpropanamide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Reduction: Lithium aluminium hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) is commonly used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (Et3N) are used.
Major Products Formed
Reduction: N-methyl-N-phenylpropanamide.
Substitution: Various substituted amides or thioamides, depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-phenylpropanamide: Similar structure but lacks the methyl group on the nitrogen atom.
2-chloro-N-(p-tolyl)propanamide: Similar structure but has a methyl group on the phenyl ring.
2-chloro-N-methylpropanamide: Similar structure but lacks the phenyl group.
Uniqueness
2-chloro-N-methyl-N-phenylpropanamide is unique due to the presence of both a methyl and a phenyl group on the amide nitrogen, which influences its chemical reactivity and biological activity. The combination of these substituents allows for a broader range of applications and makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-chloro-N-methyl-N-phenylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-8(11)10(13)12(2)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJABDKFGVGBAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1=CC=CC=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30314268 | |
Record name | 2-Chloro-N-methyl-N-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30314268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64754-68-3 | |
Record name | NSC281773 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281773 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-N-methyl-N-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30314268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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